ANETHOLE
Description
Properties
IUPAC Name |
1-methoxy-4-prop-1-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVINXPYWBROJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25086-72-0 | |
| Details | Compound: Benzene, 1-methoxy-4-(1-propen-1-yl)-, homopolymer | |
| Record name | Benzene, 1-methoxy-4-(1-propen-1-yl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4020086 | |
| Record name | Anethole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-46-1 | |
| Record name | Anethole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anethole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stepwise Synthesis
The Friedel-Crafts acylation route, as detailed in patent CN103058835A, involves three sequential steps:
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Acylation of Anisole : Anisole reacts with propionyl chloride in the presence of AlCl₃ to form 4-methoxypropiophenone.
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Reduction to Alcohol : Sodium borohydride reduces the ketone group to yield 1-(4-methoxyphenyl)-1-propanol.
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Dehydration to this compound : Catalytic dehydration using dual acid catalysts (tosic acid and sal enixum) converts the alcohol to trans-anethole.
Acylation Stage Optimization
The acylation step employs AlCl₃ as a Lewis catalyst under controlled低温 conditions (5–10°C) to minimize side reactions. Key parameters include:
Borohydride Reduction Efficiency
Sodium borohydride achieves >98% reduction efficiency at 20–30°C, surpassing catalytic hydrogenation in selectivity and safety. Excess borohydride (1.5 equiv.) ensures complete ketone conversion within 4 hours.
Dual-Acid Catalytic Dehydration
Tosic acid (p-toluenesulfonic acid) and sal enixum (potassium bisulfate) synergistically enhance dehydration kinetics:
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Temperature : 80–100°C under atmospheric pressure.
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Solvent : Methanol, enabling low-boiling azeotrope formation for water removal.
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Reaction Time : 2–3 hours, reducing energy consumption by 90% compared to vacuum dehydration.
Table 1: Performance Metrics of Friedel-Crafts Pathway
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 74.3–75% | |
| trans-Anethole Purity | >99.5% | |
| cis-Anethole Content | <0.2% | |
| Energy Consumption | 30% reduction |
Direct Dehydration of p-Methoxyphenylpropanol
Single-Step Dehydration Methodology
Patent CN102992970A outlines a streamlined approach using p-methoxyphenylpropanol as the precursor. The reaction employs:
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Dehydrating Agents : Anhydrous Na₂SO₄ or MgSO₄ (0.2–0.4 wt%).
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Water-Carrying Solvents : Toluene or benzene (3–8 vol. equiv.).
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Temperature : 90–150°C under reflux.
Reaction Kinetics and Solvent Effects
Toluene outperforms benzene in water azeotrope formation, achieving 90.1% conversion in 6–8 hours. The solvent’s low polarity minimizes carbocation rearrangements, preserving regioselectivity.
Table 2: Dehydration Process Parameters
| Parameter | Value | Source |
|---|---|---|
| Conversion Rate | 90.2% | |
| This compound Yield | 90.1% | |
| Typical Solvent | Toluene | |
| Dehydrating Agent | Na₂SO₄ |
Comparative Analysis of Synthetic Routes
Yield and Purity Trade-offs
Energy and Environmental Impact
Industrial Scalability
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Friedel-Crafts : Preferred for premium-grade this compound in pharmaceuticals due to stereochemical control.
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Direct Dehydration : Economical for food-grade applications where cis-isomer tolerance is higher.
Chemical Reactions Analysis
Types of Reactions: ANETHOLE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anisaldehyde or anisic acid.
Reduction: Hydrogenation of methoxy-4-propenylbenzene can yield methoxypropylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Anisaldehyde, anisic acid.
Reduction: Methoxypropylbenzene.
Substitution: Nitrothis compound, sulfothis compound, halogenated this compound.
Scientific Research Applications
Chemical Properties of Anethole
This compound is a colorless liquid with a sweet, aromatic flavor. Its chemical structure is characterized by the presence of a methoxy group attached to a phenylpropene skeleton, which contributes to its biological activities.
Pharmacological Applications
This compound exhibits a range of pharmacological effects that make it valuable in medicinal applications:
- Anti-inflammatory Effects : this compound has been shown to suppress pro-inflammatory cytokines such as IL-1β and TNF-α in various animal models. In a study on periodontitis induced by lipopolysaccharide (LPS), this compound significantly reduced the production of these inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory conditions .
- Antimicrobial Activity : this compound demonstrates antimicrobial properties against various pathogens, including Salmonella, Escherichia coli, and Staphylococcus aureus. Its inclusion in food preservation strategies is notable due to its ability to inhibit bacterial growth .
- Antioxidant Properties : Research indicates that this compound possesses antioxidant capabilities that protect against oxidative stress. This property is particularly relevant in renal protection studies where this compound mitigated damage from ischemia/reperfusion injury by reducing oxidative stress markers .
- Sedative and Anesthetic Effects : this compound has been reported to exhibit sedative properties and local anesthetic effects, making it a candidate for further exploration in pain management therapies .
Applications in Food Preservation
This compound's antimicrobial properties have led to its use as a natural preservative in food products. It can be incorporated into edible coatings to extend the shelf life of perishable goods by preventing microbial growth. The effectiveness of this compound as a food preservative is highlighted in studies demonstrating its ability to reduce spoilage organisms in various food matrices .
Renal Ischemia/Reperfusion Injury
A study published in MDPI demonstrated that this compound administration prior to renal ischemia/reperfusion significantly improved renal function and reduced histological damage. The results indicated that doses of 125 and 250 mg/kg effectively decreased markers of oxidative stress and inflammation in renal tissues .
Periodontitis Model
In a controlled experiment involving rats with LPS-induced periodontitis, this compound was administered at varying doses (10 mg/kg and 50 mg/kg). The findings revealed that this compound effectively reduced levels of IL-1β and TNF-α, comparable to the effects observed with conventional anti-inflammatory drugs like ketoprofen .
Table 1: Summary of Pharmacological Effects of this compound
Table 2: Applications of this compound in Food Preservation
Mechanism of Action
ANETHOLE exerts its effects through the modulation of various molecular targets and pathways. It primarily affects the NF-kB and TNF-α signaling pathways, which are involved in inflammation and immune responses. By inhibiting these pathways, methoxy-4-propenylbenzene exhibits anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
Structural and Functional Similarities
- Chemical Structure: Estragole (C₁₀H₁₂O) shares a phenylpropanoid backbone with anethole but substitutes the propenyl group with a methyl group at the para position.
- Natural Sources : Found in basil, tarragon, and pine oils.
- Applications : Used in food flavoring and aromatherapy.
Key Differences
- Safety Profile: Estragole is hepatotoxic and carcinogenic in high doses due to metabolic conversion to 1'-hydroxyestragole, unlike this compound, which exhibits lower toxicity .
- Regulatory Status : Banned in the EU for food additives (2001/83/EC Directive), whereas this compound remains widely approved.
Eugenol
Structural and Functional Similarities
- Chemical Structure: Eugenol (C₁₀H₁₂O₂) features a hydroxyl group instead of a methoxy group, enhancing its antioxidant properties.
- Natural Sources : Predominant in clove, cinnamon, and nutmeg oils.
Key Differences
- Pharmacological Activity: Eugenol is a potent analgesic and anti-inflammatory agent, whereas this compound’s primary mechanisms involve DNA repair modulation .
- Industrial Use: Eugenol is prioritized in dentistry (e.g., dental cements), while this compound dominates the flavor and fragrance sectors .
Data Tables
Table 1: Physicochemical Properties of this compound vs. Similar Compounds
Table 2: Pharmacological Comparison
Research Findings
- This compound : Demonstrated dose-dependent cytotoxicity in MCF-7 cells (IC₅₀ = 45 µM) via apoptosis induction .
- Estragole: Classified as a Group 2B carcinogen (IARC) due to DNA adduct formation in rodent models.
- Eugenol: Reduced oxidative stress by 60% in murine macrophages at 50 µM, outperforming this compound in antioxidant assays.
Biological Activity
Anethole, a natural compound primarily found in star anise and fennel, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound, chemically known as 1-methoxy-4-(prop-1-enyl)benzene, has a molecular formula of C₁₀H₁₂O. It is characterized by its aromatic properties and is a major component of essential oils from various plants. This compound exhibits hydrophobic characteristics, which influence its bioavailability and therapeutic applications.
1. Antioxidant Activity
This compound has demonstrated potent antioxidant properties, which play a crucial role in protecting cells from oxidative stress. A study indicated that this compound administration significantly reduced oxidative markers in a rat model of Parkinson's disease (PD), enhancing neuronal survival and function . The compound's ability to modulate oxidative stress is linked to its capacity to inhibit the expression of harmful proteins such as alpha-synuclein and monoamine oxidase B (MAO-B) in the brain.
2. Anti-inflammatory Effects
Research has shown that this compound exerts anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This activity is beneficial in managing conditions like arthritis and neurodegenerative diseases . In vitro studies have confirmed that this compound can reduce inflammation markers in various cell types, suggesting its potential as a therapeutic agent for inflammatory disorders.
3. Neuroprotective Effects
This compound's neuroprotective properties have been extensively studied, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models, this compound treatment improved motor functions and cognitive abilities while reducing neuronal death associated with neurotoxic agents like rotenone .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | 1 mg/mL |
| Escherichia coli | 1 mg/mL | 2 mg/mL |
| Bacillus subtilis | 0.25 mg/mL | 0.5 mg/mL |
Case Study on Neuroprotection
A study published in November 2023 explored the effects of this compound on motor dysfunctions induced by rotenone in rats. The findings revealed that this compound administration significantly improved locomotor activity and neuronal firing rates compared to control groups receiving only rotenone . The study concluded that this compound could serve as a promising therapeutic agent for managing PD symptoms.
Clinical Applications in Wound Healing
This compound has been incorporated into formulations aimed at enhancing wound healing due to its antimicrobial properties. A recent study demonstrated that this compound-loaded zinc oxide nanoparticles exhibited superior antimicrobial activity compared to traditional formulations, highlighting its potential for skin care applications .
Q & A
Q. Basic Research Focus
- Chiral Chromatography : Use chiral columns (e.g., β-cyclodextrin) to separate cis/trans isomers, with purity thresholds > 98% for pharmacological studies .
- Bioactivity Assays : Compare antimicrobial efficacy of isomers via broth microdilution (MIC values); trans-anethole typically shows 3–5× higher potency against Gram-positive bacteria .
What are the methodological challenges in isolating this compound from co-occurring terpenes in essential oils, and how can they be mitigated?
Q. Basic Research Focus
- Fractional Distillation : Optimize boiling points (this compound: 234°C) with <1°C increments to separate from limonene (176°C) .
- Solvent Partitioning : Use polar/non-polar solvent pairs (e.g., hexane-ethanol) to exploit solubility differences .
- Purity Confirmation : NMR (¹H and ¹³C) to detect residual α-phellandrene or estragole peaks .
How should researchers design dose-escalation studies for this compound’s neuroprotective effects to balance efficacy and toxicity?
Q. Advanced Research Focus
- MTD Determination : Conduct Phase I trials in zebrafish or murine models with endpoints like LD₅₀ and behavioral assays (e.g., Morris water maze) .
- Biomarker Integration : Measure acetylcholinesterase inhibition and ROS levels in cerebrospinal fluid at incremental doses (10–200 mg/kg) .
- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies, including sample-size justification and blinding protocols .
What statistical approaches are recommended for analyzing synergistic interactions between this compound and conventional antimicrobials?
Q. Advanced Research Focus
- Checkerboard Assays : Calculate fractional inhibitory concentration indices (FICI) with interpretations:
- FICI ≤ 0.5: Synergy
- 0.5 < FICI ≤ 4: Additivity
- FICI > 4: Antagonism .
- Isobolograms : Graphical analysis to validate synergy against multidrug-resistant pathogens .
- Machine Learning : Train models on MIC datasets to predict combinatorial efficacy .
How can in vitro models of this compound’s estrogenic activity be optimized to reduce false positives from phytoestrogen contamination?
Q. Advanced Research Focus
- Cell Line Selection : Use ERα-positive MCF-7 cells with luciferase reporters (e.g., ERE-luc) for specificity .
- Controls : Include tamoxifen as an antagonist and genistein as a phytoestrogen control .
- LC-MS Screening : Pre-screen extracts for daidzein and coumestrol to rule out confounding compounds .
What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Q. Basic Research Focus
- Reaction Monitoring : Real-time FTIR to track methoxylation or allylation intermediates .
- Crystallography : X-ray diffraction to confirm stereochemistry of derivatives like this compound trithione .
- Batch Consistency : Report RSDs for yield (≤5%) and purity (≥95%) across ≥3 independent syntheses .
How do researchers address the thermal instability of this compound in culinary or pharmacological applications during long-term studies?
Q. Advanced Research Focus
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via GC-MS .
- Encapsulation : Use liposomal or cyclodextrin complexes to enhance thermal resistance (e.g., 2–3× longer half-life) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under varying temperatures .
Q. Methodological Frameworks
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
